molecular formula C4H3NO2 B117702 Maleimide CAS No. 541-59-3

Maleimide

Cat. No. B117702
CAS RN: 541-59-3
M. Wt: 97.07 g/mol
InChI Key: PEEHTFAAVSWFBL-UHFFFAOYSA-N
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Description

Maleimide is a chemical compound with the formula H2C2(CO)2NH . This unsaturated imide is an important building block in organic synthesis . The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group . Maleimides also describes a class of derivatives of the parent maleimide where the NH group is replaced with alkyl or aryl groups such as a methyl or phenyl, respectively .


Synthesis Analysis

Maleimides are synthesized through various methods. One method involves the desulfitative arylation of maleimide, providing both mono- and diaryl maleimides . Another method involves a palladium-catalyzed cyclization reaction of alkynes with isocyanides followed by hydrolysis . This enables a practical synthesis of a broad range of valuable polysubstituted maleimide derivatives under mild reaction conditions . Unsymmetrical 3,4-disubstituted maleimides have been synthesized by palladium-catalyzed cross-coupling reactions of indium organometallics with 3,4-dihalomaleimides .


Molecular Structure Analysis

Maleimide is a chemical compound with the formula H2C2(CO)2NH . This unsaturated imide is an important building block in organic synthesis . The name is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group .


Chemical Reactions Analysis

Maleimides exhibit a variety of chemical reactions. They are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions . Bismaleimides are a class of compounds with two maleimide groups connected by the nitrogen atoms via a linker, and are used as crosslinking reagents in thermoset polymer chemistry .


Physical And Chemical Properties Analysis

Maleimides have various physical and chemical properties. For instance, the glass transition temperature of PBMC is 252 °C, 5% and 10% weight loss temperatures are successively 381 °C and 475 °C, and the relative dielectric constant (Dk) and dissipation (Df) at 1 Hz and 1 MHz are respectively 3.41 and 0.006, 3.35 and 0.020 .

Scientific Research Applications

Bioconjugation

  • Maleimides are used for site-selective modification of proteins via thio-Michael addition of biothiols and Diels-Alder reactions, valuable in creating immunotoxins and antibody-drug conjugates for cancer therapies (Renault et al., 2018).
  • They are instrumental in the C-H alkenylation of tryptophan and tryptophan-containing peptides, facilitating peptide conjugation with drugs and fluorescence probes (Peng et al., 2020).

Drug Delivery Systems

  • Maleimide-modified pH-sensitive liposomes have been developed for improved drug delivery efficiency both in vitro and in vivo, without increasing cytotoxicity (Li & Takeoka, 2013).

Polymer Synthesis

  • Maleimides serve as a building block for high-performance polymers, including thermosets with high temperature stability and self-healing systems (Dolci et al., 2016).

Medical Imaging and Diagnostics

  • They are used in radiopharmaceutical syntheses for linking thiol-bearing bioactive molecules to metal-complexing ligands, as demonstrated in the development of Ga-radiopharmaceutical kits and imaging probes (Klika et al., 2021).

Antibacterial and Antifungal Applications

Cellular Research and Therapy

  • In leukemia cells, maleimides induce cytotoxic effects with significantly increased ROS generation, suggesting their potential as antitumor agents (Rosolen et al., 2015).

Protein Modification and Bioconjugation

  • Maleimides are useful for protein modification and bioconjugation, with applications in stabilizing antibody-drug conjugates and facilitating chemical synthesis of peptides and proteins (Christie et al., 2015); (Vamisetti et al., 2020).

Safety And Hazards

Maleimide can cause severe skin burns and eye damage. It is harmful if inhaled and toxic if swallowed. It is also harmful in contact with skin and may cause an allergic skin reaction .

properties

IUPAC Name

pyrrole-2,5-dione
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InChI

InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H,(H,5,6,7)
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InChI Key

PEEHTFAAVSWFBL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC1=O
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Molecular Formula

C4H3NO2
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Related CAS

25721-74-8, Array
Record name 1H-Pyrrole-2,5-dione, homopolymer
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Record name Maleimide
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DSSTOX Substance ID

DTXSID3049417
Record name Maleimide
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Molecular Weight

97.07 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Maleimide
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Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00000277 [mmHg]
Record name Maleimide
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Product Name

Maleimide

CAS RN

541-59-3
Record name Maleimide
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Synthesis routes and methods I

Procedure details

One half gram of maleimide/vinyl acetate copolymer (theoretical composition: 52.4% carbon; 4.91% hydrogen; 7.65% nitrogen; 35.0% oxygen) was dissolved in 6 mls. of purified tri-n-butylamine and the solution heated at 170° C. for 8 hours under nitrogen. The tri-n-butylamine was stripped off under vacuum and the remaining blue-gray solid was extracted with hexane and dried. The product is soluble in formamide, dimethyl sulfoxide, or hot γ-butyrolactone, and is partially soluble in pyridine. The color of the blue-gray solid is bleached to a light pink when treated with aqueous hydrochloric acid. Aqueous sodium hydroxide restores the color. Elemental analysis of the blue-gray solid showed 55.88% carbon; 5.43% hydrogen; 10.04% nitrogen and 28.65% oxygen by difference. The theoretical elemental composition of the product resulting from the complete removal of acetic acid from a 1/1 copolymer of maleimide and vinyl acetate is 58.50% carbon; 4.06% hydrogen; 11.40% nitrogen and 26.04% oxygen. Comparison of the carbonyl stretching at 1770 cm-1 in the infrared spectra of the maleimide/vinyl acetate copolymer and the blue-gray product obtained from treatment with tri-n-butylamine indicates that the maleimide ring remains intact. The large decrease in the intensity of the --C--O-- stretching vibration of the acetate group (1230 cm-1) indicates elimination of the acetate group, but it does not appear as though acetic acid is stripped out quantitatively.
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maleimide vinyl acetate
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Synthesis routes and methods II

Procedure details

Alternatively, the liquid crystalline thermoset oligomer can be prepared by a bulk polymerization process in accordance with the following procedure. In another exemplary method, isophthalic acid, aminophenol, 2-hydroxy-6-naphthoic acid and acetic anhydride are slowly heated to 150° C. with stirring in a reactor. The mixture is brought to reflux for a predetermined time period. Acetic acid as a by-product and unreacted acetic anhydride are removed from the reaction mixture. Next, 4-hydroxybenzoic acid is added, and the temperature is further raised to 320° C. and the reaction temperature is maintained which allows the reaction to proceed, to give a liquid crystal oligomer having one or two terminal alcohol groups at one or both ends of the backbone. The liquid crystal oligomer is dissolved in a proper solvent (e.g., N,N-dimethylformamide, abbreviated “DMF”), and then a compound (e.g., maleimidobenzoic acid, nadimide benzoic acid, or acetylene benzoic acid) capable of providing thermally crosslinkable reactive groups (e.g., maleimide, nadimide or acetylene groups) is added to the solution. The mixture is allowed to react to give the liquid crystalline thermoset oligomer having one or two thermally crosslinkable reactive groups at one or both ends of the backbone thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maleimide
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Citations

For This Compound
163,000
Citations
PO Tawney, RH Snyder, RP Conger… - The Journal of …, 1961 - ACS Publications
Maleimide was conveniently synthesized by preparation and pyrolitic decomposition of 3, 6-… substituted derivatives of maleimide were prepared. The olefinic bonds of maleimide and the …
Number of citations: 215 pubs.acs.org
Y Oz, A Sanyal - The Chemical Record, 2018 - Wiley Online Library
… Until recently, fabrication of maleimide containing polymeric … to transiently mask the maleimide group provides access to such … and functionalization of maleimide‐containing polymeric …
Number of citations: 36 onlinelibrary.wiley.com
K Renault, JW Fredy, PY Renard… - Bioconjugate Chemistry, 2018 - ACS Publications
… studies showed that the reaction between GSH and exocyclic maleimide was complete within 1 h, whereas it was complete within a few minutes with the endocyclic maleimide analog. …
Number of citations: 150 pubs.acs.org
PA Szijj, C Bahou, V Chudasama - Drug Discovery Today: Technologies, 2018 - Elsevier
… Hydrolysis of maleimide linkers confers stability to retro-Michael deconjugation. … maleimide-cysteine conjugates. Of great interest in the field is the concept of “self-hydrolysing …
Number of citations: 92 www.sciencedirect.com
SD Fontaine, R Reid, L Robinson… - Bioconjugate …, 2015 - ACS Publications
Michael-addition of a thiol to a maleimide is commonly used for bioconjugation of drugs to macromolecules. Indeed, both current FDA-approved antibody–drug conjugates…
Number of citations: 338 pubs.acs.org
E Friedmann, DH Marrian… - British journal of …, 1949 - ncbi.nlm.nih.gov
… in the maleimide series, we investigated the -SH uptake of maleimide, citraconimide, and of … At room temperature and at a final concentration of M150 for each component, maleimide …
Number of citations: 148 www.ncbi.nlm.nih.gov
PO Tawney, RH Snyder, CE Bryan… - The Journal of …, 1960 - ACS Publications
… a practical route to maleimide. N-Carbamylmaleimides react … Interest in the chemistry of maleimide (I) and its derivatives, … Until recently, the synthesis of maleimide was usually effected …
Number of citations: 89 pubs.acs.org
C Decker, C Bianchi - Polymer international, 2003 - Wiley Online Library
… illuminated areas through photopolymerization of the pendent maleimide groups.2-7 In this … mechanism of a maleimide (MI) functionalized polymer. Maleimide double bonds are known …
Number of citations: 57 onlinelibrary.wiley.com
AD Baldwin, KL Kiick - Bioconjugate chemistry, 2011 - ACS Publications
Addition chemistries are widely used in preparing biological conjugates, and in particular, maleimide–thiol adducts have been widely employed. Here, we show that the resulting …
Number of citations: 464 pubs.acs.org
FF Schumacher, M Nobles, CP Ryan… - Bioconjugate …, 2011 - ACS Publications
… Herein, we report on a selection of new maleimide-based reagents for disulfide bridging and reveal the first examples of an in situ procedure using these reagents. We also describe …
Number of citations: 177 pubs.acs.org

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